molecular formula C20H24N2O4S B4672731 N-[2-(3,4-dimethylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-[2-(3,4-dimethylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B4672731
M. Wt: 388.5 g/mol
InChI Key: BRZWLWOQTIGXLS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as an endogenous modulator of various physiological processes, including cardiovascular function, neurotransmission, and immune response. The adenosine A1 receptor is widely expressed in the brain and plays a crucial role in the regulation of sleep, pain, anxiety, and cognition. DPCPX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the levels of cyclic AMP (cAMP) in the cell. By blocking the adenosine A1 receptor, DPCPX increases the levels of cAMP and activates downstream signaling pathways, including protein kinase A (PKA) and extracellular signal-regulated kinase (ERK), which regulate various cellular processes, including neurotransmission, gene expression, and cell survival.
Biochemical and Physiological Effects:
DPCPX has several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the protection against oxidative stress and inflammation. DPCPX has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, attention, and cognition. DPCPX also regulates the expression of various genes involved in synaptic plasticity, neuroprotection, and inflammation. Additionally, DPCPX has antioxidant and anti-inflammatory effects, which protect against neuronal damage and cell death.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages and limitations for lab experiments. Its high selectivity and potency make it an ideal tool for studying the adenosine A1 receptor and its downstream signaling pathways. However, its lipophilicity and low solubility in water can limit its bioavailability and require the use of organic solvents for its administration. Additionally, its potential off-target effects and toxicity should be carefully evaluated in preclinical studies.

Future Directions

For the research on DPCPX include the development of more selective and potent analogs, the investigation of its effects on other adenosine receptors and their subtypes, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential applications in other neurological and psychiatric disorders. Additionally, the elucidation of the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects could provide new insights into the pathogenesis of these disorders and the development of novel therapeutic strategies.

Scientific Research Applications

DPCPX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, anxiety, and schizophrenia. DPCPX has been shown to improve motor function and reduce tremors in animal models of Parkinson's disease. It also has neuroprotective effects against oxidative stress and inflammation in the brain. In Alzheimer's disease, DPCPX has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In depression and anxiety, DPCPX has been shown to reduce symptoms and improve mood. In schizophrenia, DPCPX has been shown to improve cognitive function and reduce positive and negative symptoms.

properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-5-8-18(14-16(15)2)26-13-11-21-27(24,25)19-9-6-17(7-10-19)22-12-3-4-20(22)23/h5-10,14,21H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZWLWOQTIGXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethylphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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